molecular formula C8H7BrN4 B13875488 5-(3-Bromophenyl)-2-methyltetrazole

5-(3-Bromophenyl)-2-methyltetrazole

Cat. No.: B13875488
M. Wt: 239.07 g/mol
InChI Key: JCHXZRZTZVDTAK-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-2-methyltetrazole is a heterocyclic compound that features a tetrazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-2-methyltetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzyl chloride with sodium azide to form 3-bromobenzyl azide, which is then cyclized to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-2-methyltetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the bromophenyl group with another aromatic ring.

Scientific Research Applications

5-(3-Bromophenyl)-2-methyltetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-2-methyltetrazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-2-methyltetrazole is unique due to its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3-bromophenyl)-2-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXZRZTZVDTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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